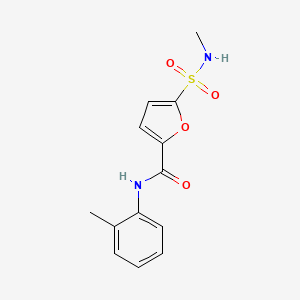
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as 4-CMC, is a synthetic molecule that is used in a variety of scientific research applications. It is an organic compound, and is an analog of the well-known compound 4-methylphenylpiperazine (mCPP), which is an agonist of the 5-HT2A serotonin receptor. 4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body.
科学的研究の応用
4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body. It has been used to study the effects of serotonin on the central nervous system, as well as to study the effects of serotonin on behavior. Additionally, it has been used to study the effects of serotonin on various mental disorders, such as depression, anxiety, and bipolar disorder. It has also been used to study the effects of serotonin on learning and memory.
作用機序
4-CMC works by binding to the 5-HT2A serotonin receptor, which is located in the brain. When the compound binds to the receptor, it activates the receptor, which in turn triggers a cascade of biochemical reactions in the body. These reactions lead to the release of neurotransmitters, such as serotonin, which can influence mood, behavior, and cognition.
Biochemical and Physiological Effects
4-CMC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in the brain. It has also been shown to increase levels of the neuropeptide oxytocin, which is involved in social bonding and emotion regulation. Additionally, 4-CMC has been shown to have an antidepressant effect in animal studies.
実験室実験の利点と制限
4-CMC has several advantages for laboratory experiments. It is a relatively stable compound, and is easy to synthesize in the laboratory. Additionally, it is a potent agonist of the 5-HT2A serotonin receptor, which makes it a useful tool for studying the effects of serotonin on the brain. However, 4-CMC also has some limitations. It is a synthetic compound, which means that there is a risk of toxicity when it is used in laboratory experiments. Additionally, it is not approved for human use, which means that it cannot be used to study the effects of serotonin in humans.
将来の方向性
There are a variety of potential future directions for research on 4-CMC. One potential direction is to study the effects of 4-CMC on various mental disorders, such as depression, anxiety, and bipolar disorder. Additionally, 4-CMC could be studied to determine its potential as a therapeutic agent for these disorders. Another potential direction is to study the effects of 4-CMC on learning and memory. Additionally, 4-CMC could be studied to determine its potential as a nootropic agent. Finally, 4-CMC could be studied to determine its potential as a drug for the treatment of addiction.
合成法
4-CMC can be synthesized in a variety of ways, including through a reaction between 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide and 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane. This reaction yields the desired compound in approximately 80% yield. Other synthesis methods include the reaction of 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide with 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane, and the reaction of 4-methylphenylmagnesium bromide with 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide in anhydrous dimethoxyethane.
特性
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-2-6-11(7-3-9)17-8-12(15-16-17)13(18)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCERBMPZOTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)


![1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B6418549.png)
![3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6418551.png)
![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)
![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![3-[(3,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418584.png)
![2-[3-methyl-8-(morpholin-4-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6418589.png)
![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)

![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)